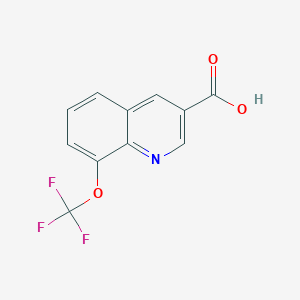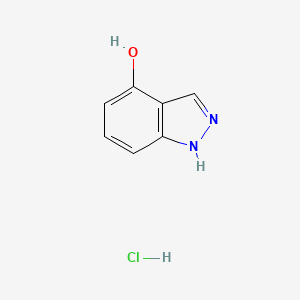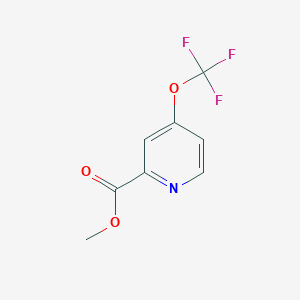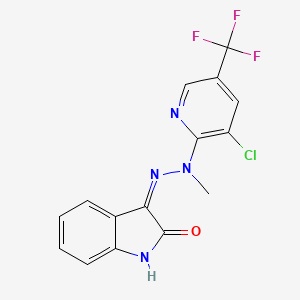
8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO3 . It has a molecular weight of 257.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethoxy)quinoline-3-carboxylic acid is 1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a solid at room temperature . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Chemical Properties
“8-(Trifluoromethoxy)quinoline-3-carboxylic acid” is a solid compound with a molecular weight of 257.17 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Industrial Applications
Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Medicinal Chemistry
In the field of medicinal chemistry, quinoline plays a major role . It is an essential segment of both natural and synthetic compounds .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . The pyranoquinoline ring system has gained considerable attention .
Synthesis Protocols
A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antibacterial Activity
Some 8-substituted quinoline carboxylic acids have shown antibacterial activity . This suggests that “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” may also have potential antibacterial applications.
Antitubercular Activity
3-benzyl-6-bromo-2-methoxy quinoline derivatives have been developed and these derivatives are active against Mycobacterium tuberculosis H37Rv strain . This indicates that “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” could potentially be used in the development of antitubercular drugs.
Environmental Impact
The synthesis and side effects of quinoline compounds on the environment are being studied to tackle the drawbacks of the syntheses . This is an important area of research for “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” as well.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
8-(trifluoromethoxy)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIICIBPMSVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














